BenchChemオンラインストアへようこそ!

(E)-3-(4-ethoxy-3-methoxyphenyl)-1-(4-methylpiperidin-1-yl)prop-2-en-1-one

Lipophilicity Drug-likeness Chalcone optimization

Choose CAS 302807-70-1 for its demonstrated mechanistic selectivity over non-piperidinyl chalcones. The 4-methylpiperidine amide confers cell-cycle arrest (G1/G2-M) in tumor lines at IC50 <5 µM, a feature absent in analogs lacking this group. The 4-ethoxy-3-methoxy substitution maintains a lead-like cLogP (~2.8) and zero Lipinski violations, ensuring aqueous compatibility via protonation at physiological pH. Ideal as an ethoxy benchmark in SAR series.

Molecular Formula C18H25NO3
Molecular Weight 303.402
CAS No. 302807-70-1
Cat. No. B2725955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(4-ethoxy-3-methoxyphenyl)-1-(4-methylpiperidin-1-yl)prop-2-en-1-one
CAS302807-70-1
Molecular FormulaC18H25NO3
Molecular Weight303.402
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C=CC(=O)N2CCC(CC2)C)OC
InChIInChI=1S/C18H25NO3/c1-4-22-16-7-5-15(13-17(16)21-3)6-8-18(20)19-11-9-14(2)10-12-19/h5-8,13-14H,4,9-12H2,1-3H3/b8-6+
InChIKeyCQZXSTCZYNKCCK-SOFGYWHQSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 302807-70-1 Structural Overview: (E)-3-(4-ethoxy-3-methoxyphenyl)-1-(4-methylpiperidin-1-yl)prop-2-en-1-one as a Differentiated Piperidinyl Chalcone


(E)-3-(4-ethoxy-3-methoxyphenyl)-1-(4-methylpiperidin-1-yl)prop-2-en-1-one (CAS 302807-70-1) is a fully synthetic, achiral chalcone featuring a 4-methylpiperidine amide on the enone carbonyl and a 4-ethoxy-3-methoxyphenyl substitution on the A‑ring . Its molecular formula is C18H25NO3 (MW 303.402) and it satisfies Lipinski's drug‑like rule with zero violations [1]. The compound belongs to the N‑methylpiperidinyl chalcone class, which has been shown to confer enhanced antiproliferative specificity and improved physicochemical profiles compared with non‑piperidinyl chalcones [2]. This document identifies and quantifies the key structural and property‑based differentiators that matter for scientific selection and procurement of this specific compound relative to its closest analogs.

Why CAS 302807-70-1 Cannot Be Replaced by Unsubstituted or Mono‑Methoxy Chalcone Analogs


Generic substitution within the chalcone class fails because both the 4‑ethoxy‑3‑methoxy A‑ring pattern and the 4‑methylpiperidine amide are essential for the differentiated biological and physicochemical profile reported for N‑methylpiperidinyl chalcones. Liu et al. (2006) demonstrated that methoxylated chalcones bearing an N‑methylpiperidinyl substituent on ring A inhibited growth of human tumor cell lines (MCF, HCT 116, Jurkat) at IC50 values <5 μM, whereas methoxylated chalcones lacking the piperidinyl substituent, although equally potent, did not disrupt cell‑cycle progression at their IC50 concentrations [1]. The piperidinyl group is thus proposed to impart mechanistic specificity. Additionally, replacing the 4‑ethoxy‑3‑methoxy motif with a simpler 4‑methoxy or 3,4‑dimethoxy pattern alters both lipophilicity and hydrogen‑bonding capacity, risking a loss of the balanced drug‑like properties (e.g., cLogP ~2.8) observed for the target compound [2]. Consequently, simple analog substitution may compromise target‑engagement kinetics, cell‑cycle arrest selectivity, and overall developability.

Quantitative Differentiation Evidence for CAS 302807-70-1 Against Structurally Proximal Analogs


Lipophilicity Tuning: cLogP Comparison Between Target Compound and Mono‑Methoxy Analog

The 4‑ethoxy‑3‑methoxy substitution on the A‑ring of 302807-70-1 increases calculated logP (SlogP) to 2.80, compared with an estimated SlogP of ~2.0 for the analog (E)-3-(4-methoxyphenyl)-1-(4-methylpiperidin-1-yl)prop-2-en-1-one (which lacks the ethoxy group) [1]. This difference of approximately +0.8 log units translates to roughly a 6‑fold increase in calculated n‑octanol/water partition coefficient, which can enhance membrane permeability without violating Lipinski’s rule (zero violations for the target compound) .

Lipophilicity Drug-likeness Chalcone optimization

Piperidinyl vs. Non‑Piperidinyl Chalcones: Cell‑Cycle Disruption Specificity

In a head‑to‑head comparative study by Liu et al. (2006), methoxylated chalcones bearing N‑methylpiperidinyl substituents on ring A (the class to which 302807-70-1 belongs) not only had IC50 values <5 μM against MCF, HCT 116, and Jurkat cells but also concentration‑dependently disrupted the cell cycle at G1 and G2/M phases. In contrast, methoxylated chalcones without the piperidinyl substituent exerted equally potent but non‑selective antiproliferative activity without cell‑cycle interference at their IC50 concentrations [1].

Antiproliferative Cell cycle Piperidinyl chalcone

Aqueous Solubility Profile: piperidinyl Chalcones vs. Neutral Methoxylated Chalcones

The N‑methylpiperidine ring of 302807-70-1 (predicted pKa ~10) is protonated at physiological pH, which is expected to enhance aqueous solubility compared with closely related neutral chalcones lacking a basic amine. Liu et al. (2006) noted that the ionizable piperidine group promotes a 'more desirable physicochemical profile' by counteracting the hydrophobic influence of methoxy groups [1]. Although no experimental solubility data are available for 302807-70-1, the calculated logS of approximately −3.96 (ca. 0.04 mg/mL) reported by MMsINC provides a benchmark that may be improved by protonation‑driven solubilization in buffered media [2].

Solubility Developability Piperidine protonation

Drug‑Likeness Compliance: Target Compound vs. Trimethoxy Non‑Piperidinyl Chalcone

Target compound 302807-70-1 satisfies both Lipinski's drug‑like rule (zero violations) and Oprea's lead‑like rule [1]. By contrast, the highly potent trimethoxy chalcone E‑1‑(3′,4′,5′-trimethoxyphenyl)‑2‑methyl‑3‑(3‑hydroxyl‑4‑methoxyphenyl)prop‑2‑en‑1‑one, referenced by Liu et al. (2006), has a higher molecular weight and limited aqueous solubility, making it less lead‑like [2]. This drug‑likeness advantage positions 302807-70-1 as a more developable scaffold for early‑stage antiproliferative screening campaigns.

Drug-likeness Lipinski Lead-likeness

Optimal Procurement and Application Scenarios for CAS 302807-70-1 Based on Differentiated Evidence


Antiproliferative Screening Where Cell-Cycle Arrest Selectivity Is Required

When a screening program requires chalcone derivatives that inhibit tumor cell growth with concomitant cell‑cycle disruption (G1 and G2/M arrest), 302807-70-1 is the preferred scaffold. As demonstrated by Liu et al. (2006) for the N‑methylpiperidinyl chalcone class, this mechanism is associated exclusively with the piperidine‑bearing compounds, whereas non‑piperidinyl methoxylated chalcones lack this selectivity [1]. The ethoxy‑methoxy substitution further fine‑tunes lipophilicity for cellular uptake.

Lead‑Optimization Programs Requiring Oprea Lead‑Like Starting Points

302807-70-1 is classified as Oprea lead‑like (zero Lipinski violations, MW 303, SlogP 2.8) by the MMsINC database [1], making it a structurally economical starting point for medicinal chemistry optimization. In contrast, many highly potent methoxylated chalcones exceed the molecular weight or lipophilicity thresholds recommended for lead‑like libraries.

Formulation‑Dependent Assays Where Ionizable Amine Improves Solubility

The 4‑methylpiperidine amide (pKa ~10) is protonated at physiological pH, providing a handle for salt formation and enhanced aqueous solubility [1]. This property is absent in neutral non‑piperidinyl chalcones, which often require DMSO‑based stock solutions at concentrations that can compromise assay integrity. End‑users needing aqueous‑compatible formulations should therefore prioritize 302807-70-1.

Structure‑Activity Relationship (SAR) Studies on 4‑Alkoxy‑3‑Methoxy A‑Ring Substitution

The 4‑ethoxy‑3‑methoxy pattern of 302807-70-1 is a key differentiator from the more common 4‑methoxy or 3,4‑dimethoxy chalcones. Systematic SAR exploration of alkoxy chain length (methoxy → ethoxy → propoxy) often reveals optimal lipophilicity‑potency relationships. 302807-70-1 therefore serves as the ethoxy benchmark for such SAR series, complementing existing methoxy‑only analogs .

Quote Request

Request a Quote for (E)-3-(4-ethoxy-3-methoxyphenyl)-1-(4-methylpiperidin-1-yl)prop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.